1-Acetyl-3-methylurea

Description

The exact mass of the compound 1-Acetyl-3-methylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetyl-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

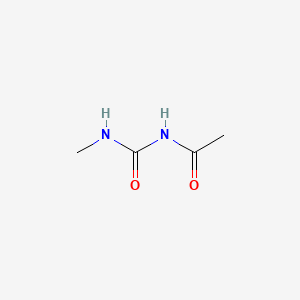

Structure

3D Structure

Properties

IUPAC Name |

N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVHSOXXNQTWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060773 | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-59-6 | |

| Record name | N-[(Methylamino)carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-((methylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3-methylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[(methylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetyl-3-methylurea chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-3-methylurea

Abstract

1-Acetyl-3-methylurea, a simple yet significant N-acylurea, serves as a fundamental model for understanding the chemical behavior of a class of compounds with broad applications in medicinal and synthetic chemistry. Its structure, featuring an acetyl group and a methyl group on a urea backbone, provides a platform for studying the reactivity, stability, and spectroscopic characteristics inherent to the N-acylurea scaffold.[1] This guide offers a comprehensive exploration of the chemical properties of 1-Acetyl-3-methylurea, detailing its synthesis, chemical reactivity with a focus on hydrolysis mechanisms, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Physicochemical Properties

1-Acetyl-3-methylurea, also known as N-Acetyl-N'-methylurea, possesses the chemical formula C₄H₈N₂O₂.[2][3] The molecule's core is a urea functional group, which is acylated on one nitrogen atom and alkylated on the other. This structure allows for significant hydrogen bonding capabilities, a feature crucial in drug-target interactions within more complex bioactive molecules.[1] The presence of both an amide and a urea moiety within the same molecule dictates its unique chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 1-Acetyl-3-methylurea

| Property | Value | Source |

| CAS Number | 623-59-6 | [2][3] |

| Molecular Weight | 116.12 g/mol | [2][4] |

| Melting Point | 180 °C | [2][4] |

| Boiling Point (ext.) | 346.4 °C at 760 mmHg | [2][4] |

| Density | 1.215 g/cm³ | [2][4] |

| pKa (Predicted) | 13.02 ± 0.46 | [2][5] |

| LogP | -0.7 to 0.24 | [2] |

| Hydrogen Bond Donors | 2 | [2][5] |

| Hydrogen Bond Acceptors | 2 | [2][5] |

| Appearance | White to off-white crystalline powder | [5] |

Synthetic Methodologies

The synthesis of 1-Acetyl-3-methylurea can be accomplished via several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The two most prominent methods are the direct acetylation of methylurea and the Hofmann rearrangement of acetamide.

Method 1: Acetylation of Methylurea

This is a direct and highly efficient approach where methylurea is acylated using an acetylating agent, most commonly acetic anhydride. The reaction leverages the nucleophilicity of the nitrogen atoms in methylurea.

Causality of Experimental Design: The terminal nitrogen in methylurea is generally more nucleophilic than the internal nitrogen, leading to the preferential formation of N-Acetyl-N'-methylurea.[1] The reaction is typically performed in a suitable solvent and may be catalyzed. The protocol's validation lies in the straightforward purification and high-yield isolation of the target compound, confirmed by spectroscopic analysis.

Caption: Synthetic pathway for 1-Acetyl-3-methylurea via acetylation.

Experimental Protocol: Acetylation of Methylurea

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylurea (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product and quench excess acetic anhydride.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol or water to obtain pure 1-Acetyl-3-methylurea. Dry the crystals under vacuum.

Method 2: Hofmann Rearrangement of Acetamide

This classic one-pot synthesis transforms a simple amide into the desired urea derivative. It proceeds through a methyl isocyanate intermediate, which is trapped in situ.[1]

Causality of Experimental Design: The Hofmann rearrangement is a reliable method for converting amides to amines with one less carbon. However, by carefully controlling the reaction conditions (e.g., temperature, stoichiometry), the intermediate isocyanate can be trapped by unreacted starting material or its derivatives to form the acylurea.[1] An established procedure in Organic Syntheses demonstrates the high-yield production of acetyl methylurea via this route.[6]

Caption: Synthesis via Hofmann rearrangement and in situ trapping.

Experimental Protocol: Hofmann Rearrangement of Acetamide [6][7]

-

Setup: To a solution of acetamide (1.0 eq) in bromine (0.55 eq) in a large beaker, add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring.

-

Reaction: Heat the resulting yellow mixture on a steam bath. The reaction will begin to effervesce.

-

Heating: Continue heating for an additional 2-3 minutes after the effervescence starts.

-

Cooling & Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Filtration: Filter the crystalline product with suction and wash it with a small amount of ice-cold water.

-

Drying: Air-dry the product. The resulting 1-Acetyl-3-methylurea is often of sufficient purity for many applications. Further recrystallization can be performed if necessary.

Chemical Reactivity

The reactivity of 1-Acetyl-3-methylurea is dominated by the chemistry of its acylurea linkage. It is susceptible to hydrolysis and can undergo reactions at its nucleophilic nitrogen and electrophilic carbon centers.[1]

Hydrolysis

The cleavage of the acylurea bond via hydrolysis is a key chemical characteristic. This process can occur under both acidic and basic conditions, with the alkaline-mediated pathway being particularly well-studied.[1]

Alkaline Hydrolysis Mechanism: Kinetic studies have revealed a sophisticated mechanism for the alkaline hydrolysis of 1-Acetyl-3-methylurea.[8][9] The reaction order with respect to the hydroxide ion (OH⁻) changes from second-order at low basicity to first-order at high basicity.[8][9][10]

-

Low [OH⁻] (Second-Order): The reaction proceeds via an initial nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form an unstable tetrahedral intermediate.[1] The rate-limiting step is the subsequent base-catalyzed breakdown of this intermediate, where a second hydroxide ion facilitates the cleavage of the C-N bond.[8] This explains the second-order dependence on hydroxide concentration.

-

High [OH⁻] (First-Order): At higher hydroxide concentrations, the base-catalyzed breakdown of the tetrahedral intermediate becomes rapid. The initial nucleophilic attack of OH⁻ on the carbonyl carbon becomes the slower, rate-determining step, leading to the observed first-order kinetics.[8][9]

Caption: Mechanism of alkaline hydrolysis of 1-Acetyl-3-methylurea.

Thermal Decomposition

When heated to decomposition, 1-Acetyl-3-methylurea is expected to emit toxic fumes of nitrogen oxides (NOx).[5] While specific studies on its decomposition pathway are limited, analogy with other ureas suggests that thermal stress can lead to the cleavage of the C-N bonds.[11][12] Plausible decomposition products could include methyl isocyanate and acetamide, resulting from the reversal of a potential synthesis pathway.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 1-Acetyl-3-methylurea.

Table 2: Key Spectroscopic Data for 1-Acetyl-3-methylurea

| Technique | Feature | Expected Observation | Source |

| IR Spectroscopy | N-H Stretch | Broad band, ~3200-3600 cm⁻¹ | [3][13] |

| C=O Stretch (Amide) | Strong absorption, ~1700-1730 cm⁻¹ | [13][14] | |

| C=O Stretch (Urea) | Strong absorption, ~1660-1680 cm⁻¹ | [13][14] | |

| C-N Stretch | Absorption, ~1150-1450 cm⁻¹ | [13] | |

| ¹H NMR | CH₃ (Acetyl) | Singlet, ~2.0-2.5 ppm | [15] |

| CH₃ (N-Methyl) | Doublet (coupling to N-H), ~2.7-2.9 ppm | [15] | |

| N-H (Methyl side) | Broad quartet or multiplet, variable ppm | [15] | |

| N-H (Acetyl side) | Broad singlet, variable ppm | [15] | |

| ¹³C NMR | C=O (Amide) | ~170-175 ppm | [15] |

| C=O (Urea) | ~155-160 ppm | [15] | |

| CH₃ (Acetyl) | ~23-25 ppm | [15] | |

| CH₃ (N-Methyl) | ~26-28 ppm | [15] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 116 | [3] |

Applications and Significance

The primary significance of 1-Acetyl-3-methylurea lies in its role as a model compound. Its relatively simple structure makes it an ideal substrate for:

-

Mechanistic Studies: Investigating the kinetics and mechanisms of reactions common to N-acylureas, such as hydrolysis.[1][8]

-

Synthetic Intermediate: Acting as a building block for more complex molecules in organic synthesis.[1]

-

Pharmacophore Development: The N-acylurea motif is present in numerous compounds with pharmacological activity.[1] Understanding the fundamental properties of a simple member like 1-Acetyl-3-methylurea provides crucial insights for designing novel drug candidates.

Safety and Handling

1-Acetyl-3-methylurea should be handled with appropriate laboratory precautions.

-

Exposure: Avoid contact with skin and eyes and do not breathe the dust.[5]

-

Personal Protective Equipment (PPE): Wear gloves, safety goggles, and a lab coat. If dust is generated, respiratory protection may be required.[16][17]

-

Decomposition Hazards: Upon heating to decomposition, it may release toxic fumes of nitrogen oxides.[5]

Conclusion

1-Acetyl-3-methylurea is a cornerstone compound for the study of N-acylurea chemistry. Its well-defined synthesis, predictable reactivity, and clear spectroscopic signatures make it an invaluable tool for both academic research and industrial drug development. A thorough understanding of its properties, from its dual-carbonyl reactivity to its hydrolysis kinetics, provides a solid foundation for scientists working to harness the potential of the broader N-acylurea chemical space.

References

- Benchchem. (n.d.). 1-Acetyl-3-methylurea | 623-59-6.

-

Gallo, M. A., & Buncel, E. (1978). Alkaline Hydrolysis of Hydantoin, 3-Methylhydantoin, and 1-Acetyl-3-methylurea. Effect of Ring Size on the Cleavage of Acylure. Journal of the Chemical Society, Perkin Transactions 2, (9), 1057-1061. Retrieved from [Link]

-

LookChem. (n.d.). 1-ACETYL-3-METHYLUREA|623-59-6. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Acetyl-3-methylurea (CAS 623-59-6). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Acetyl-3-methylurea. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]

-

SIELC Technologies. (2018). Urea, 1-cyanoacetyl-3-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Retrieved from [Link]

-

CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]

-

PubMed Central. (n.d.). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved from [Link]

-

YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Atmospheric fate of methyl isocyanate, CH3NCO: OH and Cl reaction kinetics and identification of formyl isocyanate, HC(O)NCO | Request PDF. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2024). Reaction mechanisms for methyl isocyanate (CH3NCO) gas-phase degradation. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

- Google Patents. (n.d.). US4391758A - Process for methyl isocyanate production.

-

ResearchGate. (n.d.). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Retrieved from [Link]

-

MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-ACETYL-3-METHYLUREA|623-59-6|lookchem [lookchem.com]

- 3. 1-Acetyl-3-methylurea [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-ACETYL-3-METHYLUREA | 623-59-6 [chemicalbook.com]

- 8. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Urea - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. arkat-usa.org [arkat-usa.org]

- 15. 1-ACETYL-3-METHYLUREA(623-59-6) 1H NMR [m.chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Acetyl-3-methylurea (CAS 623-59-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Situating 1-Acetyl-3-methylurea in Modern Chemistry

Within the vast and functionally diverse class of N-acylureas, 1-Acetyl-3-methylurea emerges as a molecule of fundamental importance. Its relatively simple architecture—an acetyl group and a methyl group appended to a central urea scaffold—belies its utility as a key synthetic intermediate and a model compound for studying the intricate physicochemical behaviors of the N-acylurea functional group.[1] Since Friedrich Wöhler's seminal synthesis of urea in 1828, which heralded the dawn of modern organic chemistry, urea derivatives have become central to both medicinal and materials science.[2] The urea moiety's capacity to form stable, predictable hydrogen bonds is a cornerstone of rational drug design, influencing everything from target binding to pharmacokinetic properties.[1][2]

This guide provides a comprehensive technical overview of 1-Acetyl-3-methylurea, moving beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its analytical characterization, and the principles of its safe handling. It is designed to equip researchers with the field-proven insights necessary to confidently utilize this compound in their work.

Section 1: Core Molecular Identity and Physicochemical Properties

1-Acetyl-3-methylurea, systematically named N-(methylcarbamoyl)acetamide, is a crystalline solid at room temperature.[3] Its structure is characterized by a planar urea backbone, a result of resonance stabilization that imparts a partial double-bond character to the C-N bonds, thereby restricting free rotation.[1] This planarity, combined with the presence of both hydrogen bond donors and acceptors, dictates its solid-state packing and solution-phase behavior.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 623-59-6[4] |

| Molecular Formula | C₄H₈N₂O₂[4] |

| Molecular Weight | 116.12 g/mol [4][5] |

| IUPAC Name | N-(methylcarbamoyl)acetamide[1][6] |

| Synonyms | N-Acetyl-N'-methylurea, 1-Methyl-3-acetylurea, Acetyl methyl urea[4][5][7] |

| InChI Key | XRVHSOXXNQTWAW-UHFFFAOYSA-N[5][8] |

Physicochemical Data

The following table summarizes key quantitative data, providing a snapshot of the compound's physical behavior and characteristics relevant to experimental design.

| Property | Value | Source |

| Melting Point | 180-182 °C | [4][6] |

| Boiling Point (ext.) | 346.4 °C at 760 mmHg | [4] |

| Density (est.) | 1.215 g/cm³ | [4] |

| Water Solubility (est.) | 2.01 x 10⁴ mg/L at 25 °C | [7] |

| logP (octanol-water) | -0.7 | [7] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| pKa (Predicted) | 13.02 ± 0.46 | [4] |

Section 2: Synthesis Methodologies and Mechanistic Insights

The synthesis of 1-Acetyl-3-methylurea can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will detail two primary, field-proven methods: the acetylation of a methylurea precursor and a controlled Hofmann rearrangement.

Method A: Direct Acetylation of Methylurea

This is a straightforward and logical approach, involving the introduction of an acetyl group (CH₃CO-) onto the methylurea molecule.[1] Acetic anhydride is the most common and effective acetylating agent for this transformation.[1]

Causality of Experimental Choices:

-

Reagent Choice: Acetic anhydride is a powerful and readily available acetylating agent. The reaction is driven by the formation of the stable acetate ion as a leaving group.

-

Nucleophilicity: While methylurea has two nitrogen atoms, the terminal nitrogen (bonded to the methyl group) is generally more nucleophilic and less sterically hindered, leading to the desired N-acetyl-N'-methylurea product.[1]

-

Reaction Pathway: The mechanism proceeds via a classic nucleophilic acyl substitution. The nitrogen of methylurea attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion to yield the final product.[1]

Experimental Protocol: Acetylation of Methylurea

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methylurea (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the suspension with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-Acetyl-3-methylurea.

Workflow Diagram: Acetylation of Methylurea

Caption: Workflow for the synthesis of 1-Acetyl-3-methylurea via direct acetylation.

Method B: Controlled Hofmann Rearrangement of Acetamide

This elegant one-pot procedure transforms a simple amide into the target acetylurea derivative.[1] It is a variation of the Hofmann rearrangement, where the reaction conditions are controlled to trap an isocyanate intermediate in situ.

Causality of Experimental Choices:

-

Hofmann Rearrangement: The core of this synthesis is the reaction of an amide (acetamide) with bromine and a strong base (sodium hydroxide).[1][9] This sequence typically degrades the amide to a primary amine with one less carbon.

-

Intermediate Trapping: However, under the specific conditions detailed in Organic Syntheses, the reaction does not proceed to completion to form methylamine.[9][10] Instead, the methyl isocyanate intermediate, formed from the rearrangement of an N-bromoamide anion, is trapped by unreacted acetamide or its derivatives present in the reaction mixture. This trapping event forms the acetylurea structure.[1]

-

Self-Validating System: The success of this protocol relies on the precise stoichiometry and controlled heating. The effervescence serves as a visual cue for the progression of the reaction.[9] The crystallization of the product directly from the reaction mixture upon cooling provides a straightforward method for isolation, validating the reaction's completion.

Experimental Protocol: Synthesis from Acetamide (Adapted from Organic Syntheses) [9]

-

Initial Solution: In a large beaker (to accommodate potential effervescence), prepare a solution of acetamide (1.0 mole) in bromine (0.55 mole). Gentle heating may be required to dissolve the acetamide.[9]

-

Base Addition: While stirring by hand, slowly and dropwise, add a solution of sodium hydroxide (1.0 mole) in 160 mL of water.[9]

-

Controlled Heating: Heat the resulting yellow reaction mixture on a steam bath. Continue heating until effervescence begins, and then maintain heat for an additional 2-3 minutes.[9]

-

Crystallization: The product typically begins to crystallize immediately from the hot, colored solution. Complete the crystallization by cooling the mixture in an ice bath for at least one hour.[9]

-

Isolation: Filter the white crystalline product, air dry, and weigh. This method typically yields 84-90% of the theoretical amount.[9] The crude product may contain some sodium bromide, which does not interfere with many subsequent reactions.[9]

Logical Diagram: Controlled Hofmann Rearrangement Pathway

Caption: Key intermediates in the synthesis from acetamide via a controlled Hofmann rearrangement.

Section 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see strong C=O stretching vibrations for the two carbonyl groups (amide and urea) and N-H stretching and bending vibrations. The NIST WebBook provides a reference spectrum for this compound.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (116.12 g/mol ), along with a characteristic fragmentation pattern that can be used for structural confirmation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The spectrum will show distinct signals for the acetyl methyl protons (CH₃-C=O), the N-methyl protons (CH₃-N), and the two N-H protons, with characteristic chemical shifts and coupling patterns.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be developed to assess purity with high precision, separating the target compound from starting materials and byproducts.[11]

Section 4: Applications in Research and Development

1-Acetyl-3-methylurea serves primarily as a versatile building block in organic synthesis. Its bifunctional nature allows for a variety of subsequent chemical transformations.

-

Intermediate for Heterocyclic Synthesis: The acetylurea moiety can be a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

-

Precursor to N-Nitroso Compounds: Historically, acetyl methylurea has been used as a stable, crystalline precursor for the synthesis of nitrosomethylurea, a potent alkylating agent used in research to induce mutations and in certain older chemotherapeutic protocols.[9][12] The protocol involves hydrolysis of the acetyl group followed by nitrosation.[9]

-

Model for Drug Design: As a simple N-acylurea, it serves as a valuable model for studying the properties and interactions of this functional group, which is found in numerous pharmacologically active molecules.[1][2] Understanding its stability, hydrolysis kinetics, and hydrogen bonding potential can inform the design of more complex drug candidates.[1]

Section 5: Safety, Handling, and Disposal

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: While comprehensive toxicity data is limited, related compounds like acetylurea are known to cause skin, eye, and respiratory irritation.[13] It is prudent to handle 1-Acetyl-3-methylurea with care. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[7]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[7][14] Avoid dust formation during transfer and weighing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[14]

Safety Workflow Diagram

Caption: Standard safety and handling workflow for 1-Acetyl-3-methylurea.

References

-

1-ACETYL-3-METHYLUREA|623-59-6 - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Urea - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Methylurea | C2H6N2O | CID 11719 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

1-Acetyl-3-methylurea - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

nitrosomethylurea - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

What is the mechanism for the synthesis of acetyl methyl urea? - ResearchGate. (2015, August 28). Retrieved January 11, 2026, from [Link]

-

N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Retrieved January 11, 2026, from [Link]

-

Acetylurea | C3H6N2O2 | CID 68956 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation - IJPPR. (2019, July 30). Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylurea | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ACETYL-3-METHYLUREA|623-59-6|lookchem [lookchem.com]

- 5. 1-Acetyl-3-methylurea [webbook.nist.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Acetyl-3-methylurea | 623-59-6 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetylurea | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Acetyl-3-methylurea

This guide provides a comprehensive technical analysis of the molecular structure and bonding of 1-acetyl-3-methylurea, a molecule of interest in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental chemical and physical properties of this N-acylurea derivative.

Introduction to 1-Acetyl-3-methylurea

1-Acetyl-3-methylurea, with the chemical formula C₄H₈N₂O₂, belongs to the N-acylurea class of compounds.[1][2][3] These molecules are characterized by a central urea backbone with an acyl group attached to one of the nitrogen atoms.[1] The relatively simple structure of 1-acetyl-3-methylurea, featuring an acetyl group and a methyl group, makes it an excellent model for studying the fundamental properties of this important chemical scaffold.[1] Understanding its molecular architecture and bonding is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as drug design and materials science.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 116.12 g/mol | [2][3] |

| CAS Number | 623-59-6 | [2][3] |

| Melting Point | ~180 °C | [4][5] |

| Hydrogen Bond Donor Count | 2 | [3][5] |

| Hydrogen Bond Acceptor Count | 2 | [3][5] |

| Topological Polar Surface Area | 58.2 Ų | [3] |

Molecular Structure and Geometry

The molecular structure of 1-acetyl-3-methylurea is defined by the connectivity of its atoms and their arrangement in three-dimensional space. The central feature is a urea moiety with an acetyl group (CH₃CO-) attached to one nitrogen and a methyl group (-CH₃) to the other.[1]

Caption: 2D molecular structure of 1-Acetyl-3-methylurea.

A key feature of the urea backbone is its planarity.[1] This arises from the delocalization of electrons across the N-C-N system, which imparts a partial double bond character to the C-N bonds and restricts rotation.[1] While a definitive single-crystal X-ray diffraction study for 1-acetyl-3-methylurea is not widely published, analysis of related structures, such as 3-acetyl-1-(3-methyl-phenyl)thiourea, reveals a nearly planar acetylthiourea fragment.[1] It is therefore highly probable that the urea and acetyl groups in 1-acetyl-3-methylurea also adopt a largely planar conformation.

Chemical Bonding

The chemical bonding in 1-acetyl-3-methylurea is a combination of localized sigma (σ) bonds and delocalized pi (π) systems, which dictate its electronic properties and reactivity.

Covalent Bonding and Hybridization

The carbon atoms in the methyl and acetyl groups are sp³ hybridized, forming tetrahedral geometries. The carbonyl carbons of both the urea and acetyl groups are sp² hybridized, leading to trigonal planar arrangements of the atoms bonded to them. The nitrogen atoms are also considered to be approximately sp² hybridized due to their involvement in resonance, which favors a planar geometry to maximize p-orbital overlap.

Resonance and Electron Delocalization

Resonance plays a critical role in the stability and electronic structure of 1-acetyl-3-methylurea. The lone pairs of electrons on the nitrogen atoms can be delocalized into the adjacent carbonyl groups. This electron delocalization can be represented by the following resonance structures:

Caption: Experimental workflow for the synthesis and characterization of 1-Acetyl-3-methylurea.

Synthesis: Acetylation of Methylurea

[1] A common and direct method for the synthesis of 1-acetyl-3-methylurea is the acetylation of methylurea. [1]

-

Reactants: Methylurea and an acetylating agent such as acetic anhydride.

-

Procedure:

-

Dissolve methylurea in a suitable solvent.

-

Slowly add acetic anhydride to the solution, possibly in the presence of a catalyst.

-

The reaction involves the nucleophilic attack of a nitrogen atom of methylurea on a carbonyl carbon of acetic anhydride. [1] * Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, the product can be isolated.

-

Purification: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a technique such as KBr pellet or ATR.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern using a mass spectrometer.

-

Melting Point: Measure the melting point of the purified product and compare it with the literature value.

Conclusion

The molecular structure and bonding of 1-acetyl-3-methylurea are characterized by a planar urea backbone with significant electron delocalization across the N-C-O and N-C-N systems. This electronic structure, along with the capacity for strong intermolecular hydrogen bonding, governs its physical and chemical properties. A thorough understanding of these fundamental aspects is essential for its application in synthetic chemistry and drug development.

References

-

National Institute of Standards and Technology. (n.d.). 1-Acetyl-3-methylurea. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 1-ACETYL-3-METHYLUREA|623-59-6. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-acetyl-3-methylurea - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-Acetyl-3-methylurea

Introduction: The Significance of Physical Characteristics in Drug Development

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical characteristics is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern a molecule's behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and stability.[1] 1-Acetyl-3-methylurea, a member of the N-acylurea class of compounds, serves as a valuable case study in the importance of such characterization.[2] The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form strong hydrogen bonds, which is crucial for drug-target interactions.[1] This guide provides an in-depth technical overview of the core physical characteristics of 1-Acetyl-3-methylurea, offering both established data and the experimental methodologies required to validate these properties.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Acetyl-3-methylurea is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₂ | [3][4] |

| Molecular Weight | 116.12 g/mol | [3][4] |

| CAS Number | 623-59-6 | [3][4] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 180-181 °C | [4][5] |

| Boiling Point | 346.4 °C at 760 mmHg | [4][6] |

| Density | 1.215 g/cm³ | [4][6] |

| Water Solubility | 2.01 x 10⁴ mg/L at 25 °C (Estimated) | [3] |

| pKa (Predicted) | 13.02 ± 0.46 | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | -0.7 | [3] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

Molecular Structure and Conformation

1-Acetyl-3-methylurea possesses a central urea backbone with an acetyl group attached to one nitrogen and a methyl group to the other. The planarity of the urea moiety is a key structural feature, arising from resonance stabilization that imparts a partial double-bond character to the C-N bonds, thereby restricting rotation.[2] This planarity, combined with the presence of two N-H protons (hydrogen bond donors) and two carbonyl oxygens (hydrogen bond acceptors), dictates the compound's ability to form strong intermolecular hydrogen bonds.[3][4] These interactions are fundamental to its solid-state packing and influence properties such as melting point and solubility.

Experimental Determination of Physical Properties

The following sections detail the experimental methodologies for characterizing the physical properties of 1-Acetyl-3-methylurea. The causality behind the choice of each technique is explained to provide a deeper understanding of the data generated.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This technique measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise identification of thermal transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Acetyl-3-methylurea into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to 25 °C and the final temperature to 200 °C.

-

Apply a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

-

Data Acquisition: Initiate the temperature ramp and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Density Measurement: Gas Pycnometry

Causality: Density is an intrinsic property that is useful for material identification and for understanding packing efficiency in the solid state. Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the solid material, excluding any pore volume.

Experimental Protocol:

-

Calibration: Calibrate the gas pycnometer with a standard of known volume.

-

Sample Preparation: Accurately weigh a sufficient amount of 1-Acetyl-3-methylurea to fill the sample chamber to the recommended level.

-

Measurement: Place the sample in the pycnometer chamber. The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the pressure change as the gas expands into a second empty chamber. This allows for the calculation of the sample's volume.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Solubility Profiling

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Understanding solubility in various solvents is also essential for developing purification and formulation strategies. A systematic approach is used to classify the compound's solubility based on its functional groups.

Experimental Protocol:

-

Solvent Screening:

-

Add approximately 20 mg of 1-Acetyl-3-methylurea to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for dissolution.

-

-

Aqueous pH-Solubility Profile:

-

Prepare a series of aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Add an excess of 1-Acetyl-3-methylurea to each buffer solution.

-

Equilibrate the samples for 24 hours with agitation.

-

Filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecular structure, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~9.5-10.5 ppm (singlet, 1H): This broad singlet is assigned to the NH proton of the acetyl group. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ ~6.5-7.5 ppm (quartet, 1H): This signal corresponds to the NH proton adjacent to the methyl group. It is expected to be split into a quartet by the three protons of the methyl group.

-

δ ~2.7 ppm (doublet, 3H): This doublet is assigned to the methyl protons (-NHCH ₃). The signal is split by the adjacent N-H proton.

-

δ ~2.0 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH ₃).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~170 ppm: Carbonyl carbon of the acetyl group (C =O).

-

δ ~155 ppm: Carbonyl carbon of the urea group (C =O).

-

δ ~26 ppm: Methyl carbon of the N-methyl group (-NHC H₃).

-

δ ~23 ppm: Methyl carbon of the acetyl group (-COC H₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Amide/Urea |

| ~3200 | N-H Stretch | Amide/Urea |

| ~2950 | C-H Stretch | Methyl |

| ~1700 | C=O Stretch | Acetyl Carbonyl |

| ~1650 | C=O Stretch | Urea Carbonyl (Amide I) |

| ~1560 | N-H Bend | Amide II |

The presence of two distinct N-H stretching bands and two C=O stretching bands is characteristic of the N-acylurea moiety. The NIST WebBook provides a reference IR spectrum for 1-Acetyl-3-methylurea.[7]

Solid-State Characterization: Crystal Structure and Polymorphism

Experimental Approach for Polymorph Screening:

-

Crystallization Studies: Crystallize 1-Acetyl-3-methylurea from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

-

Characterization: Analyze the resulting solids using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify different crystal packing arrangements.

-

Differential Scanning Calorimetry (DSC): To detect different melting points or phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation events.

-

FTIR and Raman Spectroscopy: To probe for differences in vibrational modes that can indicate different polymorphic forms.

-

Conclusion

The physical characteristics of 1-Acetyl-3-methylurea presented in this guide provide a comprehensive foundation for its use in research and development. The tabulated data, coupled with the detailed experimental protocols, offer a robust framework for the identity, purity, and solid-state behavior of this compound. For drug development professionals, a thorough understanding and experimental validation of these properties are non-negotiable steps in mitigating risks and ensuring the development of a safe, stable, and efficacious drug product. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

LookChem. (n.d.). 1-ACETYL-3-METHYLUREA | 623-59-6. Retrieved January 11, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 1-acetyl-3-methylurea. Retrieved January 11, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 1-acetyl-3-methylurea - Optional[1H NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Acetyl-3-methylurea. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024, April 9). N-Methyl-N'-acetylurea. Retrieved January 11, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved January 11, 2026, from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved January 11, 2026, from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. Retrieved January 11, 2026, from [Link]

-

Matošević, A., & Bosak, A. (2020). Urea and Thiourea Derivatives as Privileged Scaffolds in Medicinal Chemistry. Request PDF. Retrieved January 11, 2026, from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved January 11, 2026, from [Link]

-

Jirman, J., & Dědek, V. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 25(8), 644-647. [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved January 11, 2026, from [Link]

-

Hadjipavlou-Litina, D., & Kontogiorgis, C. (2012). Physicochemical characterisation in drug discovery. Request PDF. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methylurea. Retrieved January 11, 2026, from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Bai, Z. W., Li, H., & Du, Y. M. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in brief, 7, 1228–1236. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-ACETYL-3-METHYLUREA|623-59-6|lookchem [lookchem.com]

- 5. 1-Acetyl-3-methylurea | 623-59-6 | TCI Deutschland GmbH [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Acetyl-3-methylurea [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-Acetyl-3-methylurea

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-3-methylurea (Ac-Me-Urea), a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and practical methodologies required for its determination. We will delve into the physicochemical properties of Ac-Me-Urea, predict its solubility in various solvent classes based on molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility assessment. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to establish a robust solubility profile for this molecule, a critical parameter in process development, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a molecule like 1-Acetyl-3-methylurea, understanding its solubility profile is paramount for a multitude of applications, including:

-

Drug Development: Solubility dictates bioavailability, informing formulation strategies for effective delivery.

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization is directly dependent on solubility.

-

Analytical Chemistry: The development of robust analytical methods, such as HPLC, requires the selection of appropriate mobile phases where the analyte is soluble.[1]

This guide will provide both the theoretical underpinnings and the practical steps to comprehensively characterize the solubility of 1-Acetyl-3-methylurea.

Physicochemical Properties of 1-Acetyl-3-methylurea

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for 1-Acetyl-3-methylurea are summarized below.

| Property | Value | Source |

| CAS Number | 623-59-6 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₄H₈N₂O₂ | [3][4][6][9] |

| Molecular Weight | 116.12 g/mol | [3][4][5][6] |

| Melting Point | ~180 °C | [2][9] |

| Hydrogen Bond Donors | 2 | [2][3][5] |

| Hydrogen Bond Acceptors | 2 | [2][3][5] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.7 to 0.24 | [2] |

Expert Interpretation:

The structure of 1-Acetyl-3-methylurea, featuring two amide-like functional groups, provides both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygens) sites.[2][3][5] This dual capability is a strong indicator of potential solubility in polar solvents, particularly those that can engage in hydrogen bonding. The relatively low molecular weight and significant polar surface area further support this.[3] The negative LogP value suggests a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[10][11] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. Water, methanol, and ethanol are prime examples. Given the hydrogen bonding capabilities and polar nature of 1-Acetyl-3-methylurea, it is predicted to have appreciable solubility in these solvents. The parent compound, methylurea, is noted to be highly soluble in water and alcohols.[12]

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. However, they can act as hydrogen bond acceptors. We can anticipate moderate to good solubility of 1-Acetyl-3-methylurea in these solvents due to dipole-dipole interactions and the acceptance of hydrogen bonds from the solute.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are unable to form strong interactions with polar molecules. Consequently, 1-Acetyl-3-methylurea is expected to exhibit poor solubility in these solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Sources

- 1. Urea, 1-cyanoacetyl-3-methyl- | SIELC Technologies [sielc.com]

- 2. 1-ACETYL-3-METHYLUREA|623-59-6|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-Acetyl-3-methylurea (CAS 623-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Acetyl-3-methylurea [webbook.nist.gov]

- 7. 1-ACETYL-3-METHYLUREA | 623-59-6 [chemicalbook.com]

- 8. 1-ACETYL-3-METHYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. solubilityofthings.com [solubilityofthings.com]

potential biological activity of 1-Acetyl-3-methylurea

An In-Depth Technical Guide to the Potential Biological Activity of 1-Acetyl-3-methylurea

Abstract

The N-acylurea scaffold is a cornerstone in medicinal chemistry, present in a multitude of compounds with significant pharmacological activities.[1] While extensive research has explored complex derivatives, the foundational members of this class remain underexplored. This technical guide focuses on 1-Acetyl-3-methylurea, a structurally simple N-acylurea, positing a compelling rationale for its investigation as a potential biologically active agent. Drawing from the established pharmacology of the broader ureide class, which includes historical anticonvulsants like phenacemide, this document outlines a comprehensive, multi-phase research program designed to systematically evaluate the anticonvulsant and neuroprotective potential of 1-Acetyl-3-methylurea.[2][3] We provide detailed, field-proven experimental protocols for in vitro and in vivo screening, mechanistic elucidation, and preliminary safety profiling. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework to unlock the therapeutic potential of this fundamental chemical entity.

Introduction: The Scientific Rationale

1-Acetyl-3-methylurea (N-Acetyl-N'-methylurea) is a simple derivative of urea, characterized by an acetyl group on one nitrogen atom and a methyl group on the other.[4] Its chemical and physical properties are well-documented, and its synthesis is straightforward, commonly achieved via the acetylation of methylurea or a controlled Hofmann degradation of acetamide.[1][5]

The true potential of 1-Acetyl-3-methylurea lies not in its own documented history, but in the extensive pharmacological precedent set by its chemical relatives. The urea and N-acylurea functionalities are capable of forming multiple stable hydrogen bonds, a critical feature for establishing high-affinity interactions with biological targets.[6] This capability has been exploited to develop a wide array of therapeutics, including agents with anticonvulsant, sedative, antibacterial, and anticancer properties.[2][6]

Notably, the acetylurea (ureide) class includes phenacemide (phenylacetylurea), an anticonvulsant introduced in 1949 for epilepsy treatment.[3] Although later withdrawn due to toxicity, its efficacy established the acetylurea core as a viable pharmacophore for modulating neuronal excitability. This historical context provides a strong, logical foundation for hypothesizing that 1-Acetyl-3-methylurea, as a parent compound in this class, may possess intrinsic, previously uncharacterized biological activity.

This guide, therefore, presents a structured investigational roadmap to explore this potential, focusing primarily on two high-need therapeutic areas where urea derivatives have shown promise: epilepsy and neuroprotection.

Table 1: Physicochemical Properties of 1-Acetyl-3-methylurea

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₂ | [4] |

| Molecular Weight | 116.12 g/mol | [4] |

| CAS Number | 623-59-6 | [4] |

| Melting Point | 169-180°C | [5][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| LogP | 0.24 | [7] |

Hypothesized Biological Activity

Based on the established profile of the N-acylurea class, we hypothesize two primary avenues of biological activity for 1-Acetyl-3-methylurea:

-

Anticonvulsant Activity: The structural similarity to known ureide anticonvulsants suggests a potential to modulate neuronal hyperexcitability. The mechanism could involve interaction with voltage-gated ion channels, a common target for antiepileptic drugs.[9]

-

Neuroprotective Activity: Many neurological disorders, including epilepsy, involve excitotoxicity, oxidative stress, and neuronal damage.[10] Compounds that can mitigate these processes are of high therapeutic interest. The hydrogen bonding capacity of the urea motif could enable interaction with enzymes or receptors involved in cellular stress pathways.[11][12]

Proposed Investigational Roadmap

A phased approach is essential for systematically and efficiently evaluating the biological potential of 1-Acetyl-3-methylurea. The following workflow provides a logical progression from initial screening to preliminary mechanistic studies.

Caption: Hypothetical anticonvulsant mechanism via sodium channel modulation.

Investigative Techniques:

-

Electrophysiology: Use whole-cell patch-clamp techniques on cultured neurons or brain slices to directly measure the effect of 1-Acetyl-3-methylurea on voltage-gated sodium, calcium, and potassium currents. This provides definitive evidence of ion channel modulation.

-

Radioligand Binding Assays: Evaluate the ability of the compound to displace known ligands from specific receptor or channel binding sites (e.g., displacing [³H]batrachotoxin from site 2 of the sodium channel).

-

Biochemical Assays: For neuroprotective activity, measure the compound's effect on markers of oxidative stress (e.g., reactive oxygen species levels, glutathione peroxidase activity) and apoptosis (e.g., caspase-3 activity) in neuronal cell models. [11][13]

Conclusion and Future Directions

1-Acetyl-3-methylurea represents an untapped opportunity in small molecule drug discovery. Its simple structure and the strong pharmacological precedent of the N-acylurea class provide a compelling basis for its investigation as a novel anticonvulsant and neuroprotective agent. The systematic, multi-phase research program detailed in this guide—from targeted in vitro screening to robust in vivo efficacy and safety models—offers a clear and logical pathway to characterizing its biological activity. Successful outcomes from this proposed work would not only validate 1-Acetyl-3-methylurea as a potential therapeutic lead but could also reinvigorate interest in the foundational scaffolds of medicinal chemistry, demonstrating that significant potential may still reside in the simplest of structures. Subsequent steps would involve lead optimization through medicinal chemistry, comprehensive ADME/Tox profiling, and advanced preclinical development.

References

-

Paz, C., & Velasco, A. L. (2019). In vivo experimental models of epilepsy. Archives of Medical Research, 50(1), 1-10. Available from: [Link]

-

Timofeev, I., & Steriade, M. (2004). In vivo models of cortical acquired epilepsy. Epilepsia, 45(s2), 11-21. Available from: [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available from: [Link]

-

Paz, C., Garzón, M., & Solís, H. (2019). In Vivo Experimental Models of Epilepsy. ResearchGate. Available from: [Link]

-

Regan, C. M., & Gorman, A. M. (1991). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 5(2), 137-142. Available from: [Link]

-

Rani, C. S., & Kumar, S. A. (2024). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available from: [Link]

-

Slideshare. Determination of anticonvulsant activity of drugs using animal models. Available from: [Link]

-

Kumar, A., & Sharma, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 496-503. Available from: [Link]

-

Kandasamy, S. B., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(3), e90021. Available from: [Link]

-

van der Kleijn, E., et al. (1979). Pharmacokinetics of Phenylethylacetylurea (Pheneturide), an Old Antiepileptic Drug. Therapeutic Drug Monitoring, 1(2), 241-258. Available from: [Link]

-

Deng, Y., et al. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 6(5), 745-755. Available from: [Link]

-

Amstutz, E. D., & Myers, R. R. (1943). nitrosomethylurea. Organic Syntheses, 23, 64. Available from: [Link]

-

Al-Ghorbani, M., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(23), 5698. Available from: [Link]

-

LookChem. 1-ACETYL-3-METHYLUREA|623-59-6. Available from: [Link]

-

Wikipedia. Phenacemide. Available from: [Link]

-

National Institute of Standards and Technology. 1-Acetyl-3-methylurea. NIST Chemistry WebBook. Available from: [Link]

-

Goldman, P., & Wuest, J. D. (1983). Chemical and biological properties of acetyl derivatives of the hydroxylamino reduction products of metronidazole and dimetridazole. Journal of Antimicrobial Chemotherapy, 12(5), 457-465. Available from: [Link]

-

Saravanan, G., et al. (2014). Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 207-216. Available from: [Link]

-

Pop-Fanea, A., & Cheregi, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3125. Available from: [Link]

-

Parmar, S. S., et al. (1975). Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. Journal of Pharmaceutical Sciences, 64(1), 138-140. Available from: [Link]

-

De Sarro, G., et al. (2003). Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. Pharmacology Biochemistry and Behavior, 74(3), 689-698. Available from: [Link]

-

Masereel, B., et al. (1997). Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Epilepsia, 38(3), 334-337. Available from: [Link]

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 509-523. Available from: [Link]

-

Butler, A. R., & Hussain, I. (1980). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. Available from: [Link]

-

National Center for Biotechnology Information. Acetylurea. PubChem Compound Database. Available from: [Link]

-

ResearchGate. What is the mechanism for the synthesis of acetyl methyl urea?. Available from: [Link]

-

Karuppagounder, S. S., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 15(23), 4930. Available from: [Link]

-

Gao, J., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Journal of Ethnopharmacology, 254, 112714. Available from: [Link]

-

Ware, R. E., et al. (2011). Pharmacokinetics, pharmacodynamics, and pharmacogenetics of hydroxyurea treatment for children with sickle cell anemia. Blood, 118(18), 4985-4991. Available from: [Link]

-

Alila Medical Media. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation [Video]. YouTube. Available from: [Link]

-

Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews, 12(1), 9-20. Available from: [Link]

-

Bondock, S., et al. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(11), 1540. Available from: [Link]

-

U.S. Environmental Protection Agency. N-Nitroso-n-methylurea. Technology Transfer Network - Air Toxics Web Site. Available from: [Link]

-

Wikipedia. N-Nitroso-N-methylurea. Available from: [Link]

-

Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 519, 102-111. Available from: [Link]

-

Heneka, M. T., et al. (2005). Neuroprotective actions of noradrenaline: effects on glutathione synthesis and activation of peroxisome proliferator activated receptor delta. Journal of Neurochemistry, 93(1), 241-251. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Phenacemide - Wikipedia [en.wikipedia.org]

- 4. 1-Acetyl-3-methylurea [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-ACETYL-3-METHYLUREA|623-59-6|lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective actions of noradrenaline: effects on glutathione synthesis and activation of peroxisome proliferator activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Trajectory: A Technical Guide to Investigating the Mechanism of Action of 1-Acetyl-3-methylurea

Foreword: Charting the Unexplored Territory of 1-Acetyl-3-methylurea

To the researchers, scientists, and drug development professionals venturing into the nuanced world of molecular interactions, this guide serves as a comprehensive roadmap for dissecting the mechanism of action of 1-Acetyl-3-methylurea. As a relatively uncharacterized molecule, it presents a unique opportunity to apply a systematic and robust scientific methodology to unveil its biological role. This document is not a mere recitation of protocols but a strategic framework designed to build a coherent and evidence-based narrative around the compound's physiological effects. We will proceed with the rigor and intellectual curiosity that defines impactful scientific discovery, moving from broad, unbiased screening to precise, hypothesis-driven validation.

Part 1: Foundational Characterization of 1-Acetyl-3-methylurea

Before delving into complex biological assays, a thorough understanding of the physicochemical properties of 1-Acetyl-3-methylurea is paramount. This foundational data informs experimental design, from solubility for in vitro assays to potential metabolic liabilities in vivo.

Physicochemical Profile

A summary of the known properties of 1-Acetyl-3-methylurea is presented below. This data has been aggregated from various chemical suppliers and databases.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | [1][3] |

| Molecular Weight | 116.12 g/mol | [1][3] |

| CAS Number | 623-59-6 | [1][2][3] |

| Melting Point | 180-180.5 °C | [1][3] |

| pKa | 13.02 ± 0.46 (Predicted) | [1][3] |

| LogP | -0.7 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

Expert Insight: The low LogP value suggests high water solubility, which is advantageous for in vitro assay development. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological macromolecules.[1][3]

Part 2: Unbiased Target Identification Strategies

Workflow for Unbiased Target Identification

Caption: Unbiased workflow for generating hypothesized targets for 1-Acetyl-3-methylurea.

Experimental Protocol: Affinity-Based Chemical Proteomics

This protocol outlines a generalized approach for identifying protein targets of 1-Acetyl-3-methylurea using an affinity-based method.

Objective: To isolate and identify proteins that directly bind to 1-Acetyl-3-methylurea from a complex biological lysate.

Materials:

-

1-Acetyl-3-methylurea

-

NHS-activated sepharose beads

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffers (e.g., PBS with varying salt concentrations)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Immobilization of 1-Acetyl-3-methylurea:

-

Synthesize a derivative of 1-Acetyl-3-methylurea with a linker arm suitable for conjugation to NHS-activated sepharose beads. Self-Validation: The integrity and purity of the synthesized probe should be confirmed by NMR and mass spectrometry.

-

Couple the derivatized compound to the beads according to the manufacturer's protocol. Self-Validation: Successful coupling can be indirectly assessed by measuring the concentration of the compound in the supernatant before and after the reaction.

-

-

Preparation of Lysate:

-

Harvest cells or tissue and lyse in a suitable buffer to release proteins.

-

Centrifuge the lysate to remove cellular debris. Self-Validation: Protein concentration in the lysate should be determined using a standard assay (e.g., BCA assay).

-

-

Affinity Pulldown:

-

Incubate the immobilized beads with the cell lysate to allow for binding of target proteins.

-

Include a control incubation with beads that have not been coupled to the compound. Self-Validation: This control is critical to identify non-specific binding proteins.

-

-

Washing:

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE. Self-Validation: Visualization of protein bands by Coomassie or silver staining will confirm the presence of eluted proteins.

-

Excise protein bands of interest and identify them using mass spectrometry.

-

Part 3: Target Engagement and Validation

Once a list of potential targets is generated, it is imperative to validate the direct interaction between 1-Acetyl-3-methylurea and the hypothesized target protein(s) in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7][8]

Workflow for Target Engagement Validation using CETSA